![molecular formula C8H14N4O B1489796 2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide CAS No. 1343435-49-3](/img/structure/B1489796.png)
2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide
概要
説明
The compound “2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide” is a complex organic molecule. It contains an aminomethyl group (-NH2CH2-) attached to a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The molecule also contains a dimethylacetamide group, which consists of an acetamide (CH3CONH2) where one of the hydrogens is replaced by a methyl group (CH3) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the aminomethyl group could act as a nucleophile in reactions with electrophiles. The amide group could participate in reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents. The size and shape of the molecule could influence its boiling and melting points .科学的研究の応用
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including 2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide, have been extensively studied for their wide range of biological activities, which positions them as valuable scaffolds in medicinal chemistry. These compounds exhibit a plethora of pharmacological properties, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The pyrazole moiety's significance is further accentuated by its role as a pharmacophore, a central feature in the development of new therapeutic agents, including the notable success of pyrazole-based COX-2 inhibitors. This highlights the pyrazole core's importance in drug discovery and development processes, demonstrating its potential to serve as a basis for the synthesis of new biologically active molecules through various synthetic strategies, including condensation, cyclization, and multicomponent reactions (MCRs) (Dar & Shamsuzzaman, 2015).
Heterocycles Synthesis and Application
2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide is an example of the broader utility of pyrazole derivatives as intermediates in the synthesis of complex heterocyclic structures. The chemistry of pyrazolines, a closely related class, demonstrates their role as privileged scaffolds in the synthesis of a wide range of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. The unique reactivity of such derivatives facilitates the development of versatile synthetic routes under mild conditions, contributing significantly to the diversity of molecules accessible for pharmaceutical exploration (Gomaa & Ali, 2020).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent synthesis (MCR) approach, leveraging pyrazole derivatives, showcases an efficient pathway to bioactive molecules. This strategy emphasizes the importance of pyrazole and its derivatives in creating compounds with antibacterial, anticancer, antifungal, and antioxidant properties, among others. The synthesis of pyrazole-containing molecules via MCRs is noteworthy for its efficiency, diversity, and potential for generating novel therapeutic agents with significant biological activity (Becerra, Abonía, & Castillo, 2022).
Neuroprotective Properties
Pyrazoline derivatives have been identified for their potential in treating neurodegenerative diseases. These compounds are explored for their neuroprotective properties, demonstrating potential effects in the management of Alzheimer's disease, Parkinson's disease, and psychiatric disorders through inhibitory actions on key enzymes such as acetylcholine esterase (AChE) and monoamine oxidases (MAOs). This suggests the role of pyrazoline-based compounds, by extension including 2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide, in developing treatments for neurodegenerative conditions (Ahsan et al., 2022).
作用機序
Safety and Hazards
将来の方向性
Future research could focus on exploring the potential applications of this compound. For example, it could be investigated for its potential use as a pharmaceutical, a catalyst, or a material in various industries. Further studies could also aim to optimize its synthesis and improve its properties .
特性
IUPAC Name |
2-[4-(aminomethyl)pyrazol-1-yl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-11(2)8(13)6-12-5-7(3-9)4-10-12/h4-5H,3,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBMFVXYFFPCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



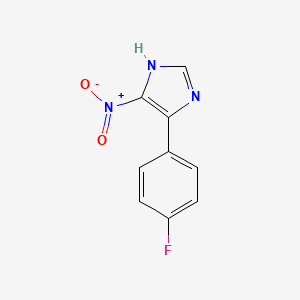
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)
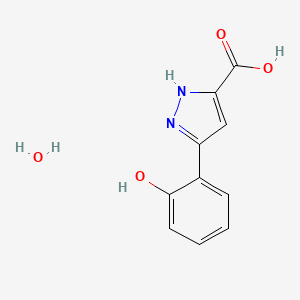
![7-Aminotetrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1489719.png)
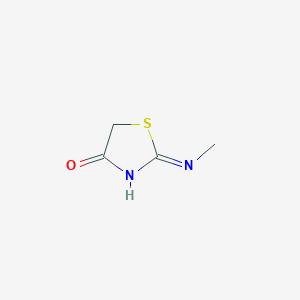

![5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1489722.png)
![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one hydrochloride](/img/structure/B1489723.png)
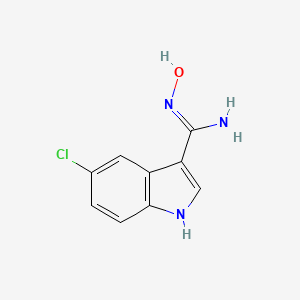
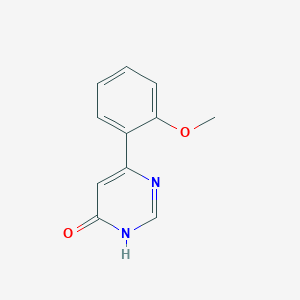
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1489727.png)
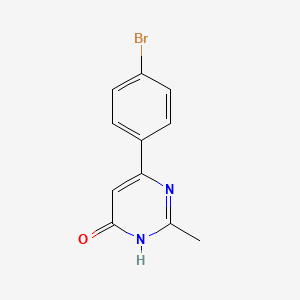
![3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1489730.png)
